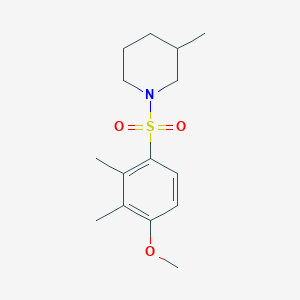

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine

Description

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is a sulfonamide derivative featuring a substituted benzenesulfonyl group attached to a 3-methylpiperidine ring. These compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities, including enzyme inhibition, receptor modulation, and immunostimulation .

Properties

IUPAC Name |

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-11-6-5-9-16(10-11)20(17,18)15-8-7-14(19-4)12(2)13(15)3/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMKHSLWVIUSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine can undergo several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or other alkoxides in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid or its derivatives.

Reduction: Formation of 4-methoxy-2,3-dimethylbenzenesulfide or thiol derivatives.

Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Biological Studies: Used in studies to understand the interactions of sulfonyl compounds with biological targets.

Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The benzenesulfonyl moiety significantly influences biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may enhance stability but reduce solubility.

- Methoxy groups improve metabolic resistance and influence receptor binding .

Modifications to the Piperidine Ring

The piperidine ring’s substitution pattern dictates pharmacological specificity:

Biological Activity

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a sulfonyl group derived from a methoxy- and dimethyl-substituted aromatic system. This unique structure suggests a variety of interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical formula for 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is , with a molecular weight of approximately 297.413 g/mol. Its structure is characterized by:

- Piperidine ring : A six-membered ring containing nitrogen.

- Sulfonyl group : Enhances electrophilicity and potential interactions with biological molecules.

- Methoxy and dimethyl groups : Influence the compound's selectivity and potency against specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, which may lead to inhibition or modulation of their activity. The presence of methoxy and methyl groups can enhance binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine, exhibit inhibitory activity against soluble epoxide hydrolase (sEH) , an enzyme involved in lipid metabolism and inflammation. This inhibition may have therapeutic implications for conditions such as hypertension and cardiovascular diseases.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against Mycobacterium tuberculosis . Minimum inhibitory concentration (MIC) values indicate significant activity against both standard and resistant strains:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine | TBD | M. tuberculosis |

| Reference Drug (Isoniazid) | 0.125 | M. tuberculosis |

The selectivity index (SI) calculated for non-cancerous cells indicates low toxicity at effective concentrations .

3. Cytotoxicity

Cytotoxicity assays using the HaCaT cell line reveal that the compound exhibits non-toxic properties at concentrations effective against bacterial strains. The half-maximal inhibitory concentration (IC50) values for non-cancerous cells were significantly higher than the MIC values, suggesting a favorable therapeutic window .

Case Studies

Several studies have evaluated the biological activity of similar piperidine derivatives:

- Study A : Investigated the antituberculosis activity of piperidinothiosemicarbazones, reporting MIC values as low as 0.5 µg/mL against resistant strains. The study highlighted the importance of structural modifications in enhancing bioactivity .

- Study B : Focused on the synthesis of piperidine-based compounds with significant antimicrobial properties, demonstrating how substituent variations can impact efficacy against various pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.